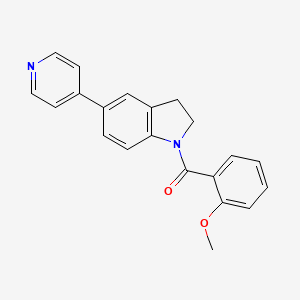

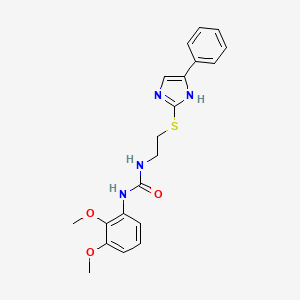

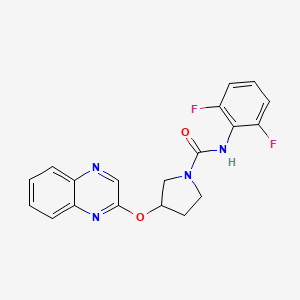

![molecular formula C23H22BrN5O2 B2744383 9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-93-8](/img/structure/B2744383.png)

9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimido[2,1-f]purine core and the subsequent addition of the benzyl and bromobenzyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzyl and bromobenzyl groups could potentially undergo a variety of reactions, including nucleophilic substitution and free radical reactions .Applications De Recherche Scientifique

Bromophenols and Nucleoside Derivatives

Research on bromophenols coupled with nucleoside bases from the red alga Rhodomela confervoides has led to the discovery of new compounds with potential biological activities. These compounds, including various brominated tetrahydroisoquinolines and a brominated tyrosine derivative, were identified through comprehensive spectroscopic and chemical methods. Such research highlights the significance of marine-derived compounds in drug discovery and the development of novel pharmaceuticals (Ma et al., 2007).

Water-Soluble Xanthine Derivatives

A study on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, designed as tricyclic xanthine derivatives, aimed to improve water solubility and explore their potential as multitarget drugs for neurodegenerative diseases. This research identified potent dual-target-directed A1/A2A adenosine receptor antagonists, showcasing the approach of developing compounds targeting multiple relevant mechanisms for disease modification (Brunschweiger et al., 2014).

Dual-Target Directed Ligands

A library of N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones was synthesized to explore dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This research highlights the strategic modification of tricyclic structures based on a xanthine core to develop potent ligands for the potential treatment of neurodegenerative diseases (Załuski et al., 2019).

Monoamine Oxidases and Neurodegenerative Diseases

The preparation of a library of tetrahydropyrimido[2,1-f]purinediones with various substituents aimed at evaluating their interaction with adenosine receptor subtypes and monoamine oxidases (MAO). The research identified a novel class of potent MAO-B inhibitors and dual-acting adenosine receptor antagonists, highlighting the potential of compounds inhibiting several targets involved in neurodegeneration for therapeutic applications (Koch et al., 2013).

Propriétés

IUPAC Name |

9-benzyl-3-[(4-bromophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrN5O2/c1-26-20-19(21(30)29(23(26)31)15-17-8-10-18(24)11-9-17)28-13-5-12-27(22(28)25-20)14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZOPYDUKMFSEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4CCCN(C4=N2)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

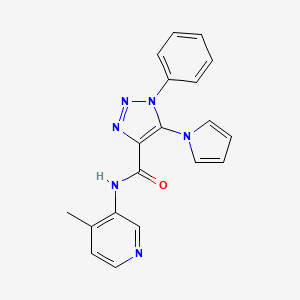

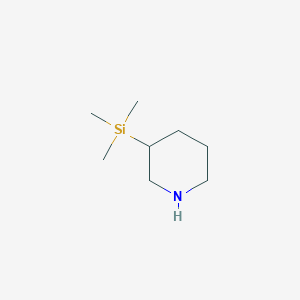

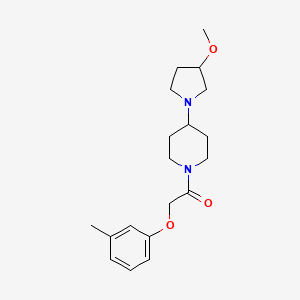

![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)

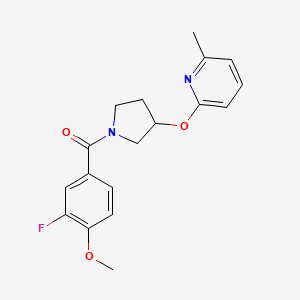

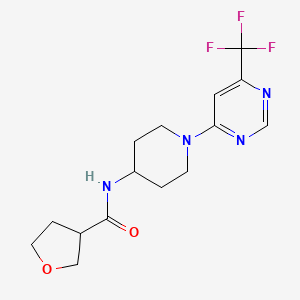

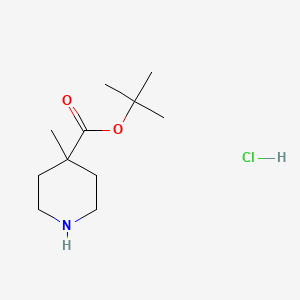

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2744315.png)

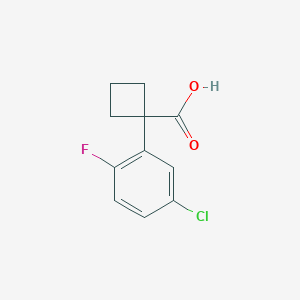

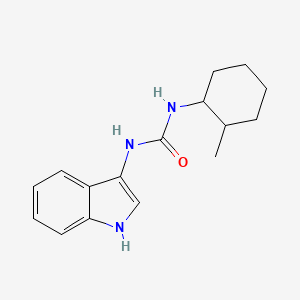

![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2744323.png)